molecular formula C13H18O3 B14745557 Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate CAS No. 6283-47-2

Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate

Cat. No.: B14745557
CAS No.: 6283-47-2
M. Wt: 222.28 g/mol
InChI Key: JVNUHPNUJLOTPY-UHFFFAOYSA-N
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Description

Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate is an organic compound with a complex structure that includes an ethyl ester group, a hydroxy group, and a phenyl ring substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hydroxy[4-(propan-2-yl)phenyl]acetate typically involves the esterification of hydroxy[4-(propan-2-yl)phenyl]acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ethyl 4-(propan-2-yl)phenylacetate.

    Reduction: Formation of ethyl hydroxy[4-(propan-2-yl)phenyl]ethanol.

    Substitution: Formation of nitro or halogen-substituted derivatives of this compound.

Scientific Research Applications

Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl hydroxy[4-(propan-2-yl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The ester group can undergo hydrolysis to release the active hydroxy[4-(propan-2-yl)phenyl]acetic acid, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl hydroxy[4-(methyl)phenyl]acetate: Similar structure but with a methyl group instead of a propan-2-yl group on the phenyl ring.

    Ethyl hydroxy[4-(propan-2-yl)phenyl]propanoate: Similar structure but with a propanoate group instead of an acetate group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their functional groups and molecular structures.

Properties

CAS No.

6283-47-2

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(4-propan-2-ylphenyl)acetate

InChI

InChI=1S/C13H18O3/c1-4-16-13(15)12(14)11-7-5-10(6-8-11)9(2)3/h5-9,12,14H,4H2,1-3H3

InChI Key

JVNUHPNUJLOTPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C(C)C)O

Origin of Product

United States

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